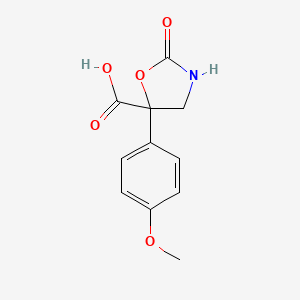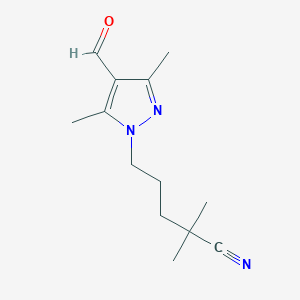
5-(4-Formyl-3,5-dimethylpyrazol-1-yl)-2,2-dimethylpentanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(4-Formyl-3,5-dimethylpyrazol-1-yl)-2,2-dimethylpentanenitrile” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with various functional groups, including a formyl group and a nitrile group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The formyl group attached to the pyrazole ring would contribute to the polarity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups all influence properties like solubility, melting point, boiling point, etc .Scientific Research Applications
Synthesis and Chemical Reactions
- Formylation and Synthesis of Derivatives : The Vilsmeier-Haak formylation process is a critical reaction for synthesizing 4-formyl derivatives of 3,5-dimethylpyrazoles, showcasing the compound's role in forming structurally complex molecules (Attaryan et al., 2006).
- Selenoacetalyzation : Demonstrates the compound's utility in the synthesis of novel 2-(pyrazol-4-yl)-1,3-diselenane hydrochlorides, expanding the scope of pyrazole derivatives with potential applications in medicinal chemistry (Papernaya et al., 2013).
- Reactivity Towards Electrophilic Reagents : The reactivity of the compound towards aromatic diazonium salts and its potential to yield a variety of substituted new pyrazoles underlines its versatility in organic synthesis (Mohamed et al., 2001).
- Polarographic Behavior : The electrochemical properties of arylazo pyrazoles, derived from similar compounds, are studied to understand their reduction behavior, which is crucial in the development of electrochemical sensors and devices (Ravindranath et al., 1983).
Advanced Material and Catalytic Applications
- Metallomacrocyclic Complexes : The synthesis of novel palladium(II) complexes using 3,5-dimethylpyrazolic hybrid ligands highlights the compound's role in creating materials with potential catalytic and electronic applications (Guerrero et al., 2008).
- Photochromic Properties : Investigates the photochemical behavior of ethyl 4-formyl-1,3-dimethylpyrazole-5-carboxylate, suggesting applications in photoresponsive materials and molecular switches (Yokoyama et al., 2004).
Pharmaceutical and Biological Applications
- Anticancer Activity : Some new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole demonstrate promising anticancer activity, underlining the potential pharmaceutical applications of derivatives synthesized from the compound (Metwally et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(4-formyl-3,5-dimethylpyrazol-1-yl)-2,2-dimethylpentanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-10-12(8-17)11(2)16(15-10)7-5-6-13(3,4)9-14/h8H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJXKCIHIFIVAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCC(C)(C)C#N)C)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Formyl-3,5-dimethyl-1h-pyrazol-1-yl)-2,2-dimethylpentanenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one](/img/structure/B2710935.png)
![9-(3-chlorophenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2710937.png)
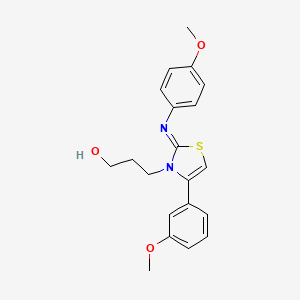

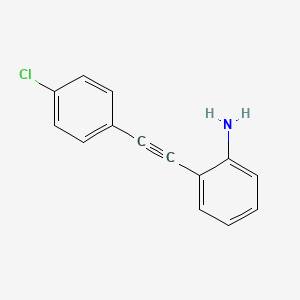
![4-[3-(5-Oxo-1-phenylpyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl]benzonitrile](/img/structure/B2710943.png)
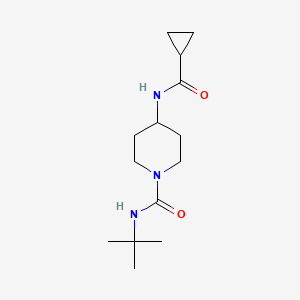
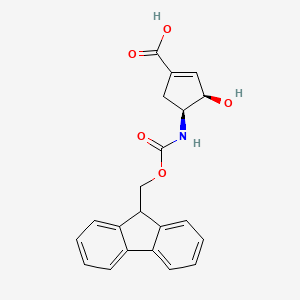
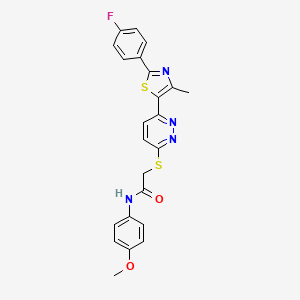
![N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2710951.png)
![5-chloro-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2710952.png)
